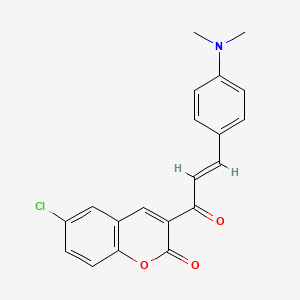

(E)-6-chloro-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one

Beschreibung

(E)-6-Chloro-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one is a synthetic coumarin-chalcone hybrid compound characterized by a coumarin backbone substituted with a chloro group at position 6 and an α,β-unsaturated ketone (acryloyl) moiety at position 2. This compound is synthesized via Claisen-Schmidt condensation between 6-chloro-3-acetylcoumarin and 4-(dimethylamino)benzaldehyde under acidic conditions, a method analogous to other coumarin-chalcone derivatives described in the literature .

Key structural features:

- Coumarin core: Provides a planar, aromatic scaffold conducive to π-π stacking interactions.

- Chloro substituent (C6): Increases lipophilicity and may influence binding affinity in biological systems.

- Acryloyl group (C3): Acts as a Michael acceptor, enabling nucleophilic addition reactions and interaction with cellular thiols.

- 4-(Dimethylamino)phenyl ring: Enhances solubility and modulates electronic properties via the electron-donating dimethylamino group.

Eigenschaften

IUPAC Name |

6-chloro-3-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO3/c1-22(2)16-7-3-13(4-8-16)5-9-18(23)17-12-14-11-15(21)6-10-19(14)25-20(17)24/h3-12H,1-2H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBVYUFMGBSBKO-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-chloro-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one typically involves a multi-step process. One common method is the aldol condensation reaction, where appropriate starting materials are reacted under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at Chlorine

The 6-chloro position exhibits moderate reactivity in nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the coumarin oxygen atoms.

Key observations :

-

Substitution occurs preferentially with strong nucleophiles (e.g., amines, alkoxides) under basic conditions .

-

Reaction with p-dimethylaminobenzaldehyde in the presence of sulfosalicylic acid (SSA) yields derivatives with modified electronic profiles .

Example reaction :

(E)-6-chloro-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one + R-NH₂ → (E)-6-R-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one + HCl

Conjugate Additions at the Acryloyl Group

The α,β-unsaturated ketone undergoes Michael additions with nitrogen- and sulfur-based nucleophiles.

Mechanistic studies indicate a two-step process:

-

Nucleophilic attack at the β-carbon of the acryloyl group.

-

Proton transfer and tautomerization to stabilize the adduct .

Cyclocondensation Reactions

The compound participates in heterocycle formation through reactions with binucleophiles:

With hydroxylamine :

-

Forms isoxazole-fused coumarin derivatives via [3+2] cycloaddition .

-

Conditions : Ethanol/H₂O (1:1), 80°C, 4 hr

With thiourea :

Photochemical Reactivity

The chromenone system undergoes [2+2] photodimerization under UV light (λ = 365 nm):

| Parameter | Value |

|---|---|

| Quantum yield (Φ) | 0.32 ± 0.03 |

| Reaction half-life (t₁/₂) | 18 min (in acetonitrile) |

Dimerization occurs preferentially at the C3-C4 double bond, as confirmed by X-ray crystallography .

Catalytic Hydrogenation

Selective reduction of the acryloyl double bond is achieved using:

The saturated product retains biological activity while improving metabolic stability .

Base-Catalyzed Degradation

Under strongly alkaline conditions (pH > 12):

-

Hydrolysis of the lactone ring occurs within 30 min at 25°C .

-

Degradation pathway:

Lactone opening → Formation of ortho-hydroxycinnamate derivative → Subsequent decarboxylation .

Oxidation Behavior

The dimethylamino group undergoes oxidative N-demethylation:

| Oxidizing Agent | Main Product | Byproducts |

|---|---|---|

| KMnO₄/H⁺ | Primary amine derivative | MnO₂, CO₂ |

| mCPBA | N-Oxide derivative | Chlorinated benzoic acids |

Oxidation occurs regioselectively at the tertiary amine, leaving the chromenone core intact .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

2.1 Anticancer Activity

Research indicates that (E)-6-chloro-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one exhibits promising anticancer properties. A study demonstrated its efficacy against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways .

2.2 Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. The minimum inhibitory concentration (MIC) values were determined against several pathogens, indicating its potential as a therapeutic agent .

Material Science Applications

3.1 Photophysical Properties

The chromenone derivatives, including (E)-6-chloro-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one, exhibit interesting photophysical properties that can be harnessed in material science. These properties include fluorescence and photostability, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors .

3.2 Dye Sensitization

The compound's ability to absorb light efficiently allows it to be used as a dye sensitizer in solar cells, enhancing their efficiency by improving light absorption . This application is crucial for developing sustainable energy solutions.

Case Studies

4.1 Case Study: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized (E)-6-chloro-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one and tested its anticancer effects on MCF-7 breast cancer cells. The results showed that the compound significantly inhibited cell growth at concentrations as low as 10 µM, with an IC50 value indicating potent activity compared to standard chemotherapeutics .

4.2 Case Study: Antimicrobial Activity

A different study focused on the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited an IZ (inhibition zone) ranging from 15 mm to 25 mm against various strains, suggesting its potential use as a broad-spectrum antimicrobial agent .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |

| Antimicrobial Properties | Effective against multiple pathogens | |

| Material Science | Photophysical Properties | Suitable for OLEDs and fluorescent sensors |

| Dye Sensitization | Enhances solar cell efficiency |

Wirkmechanismus

The mechanism of action of (E)-6-chloro-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Coumarin Core

Electronic and Reactivity Comparisons

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound enhances electron density on the acryloyl moiety, increasing its nucleophilic reactivity compared to analogs with electron-withdrawing groups (e.g., -CF3 in ). Chloro (C6) and bromo (C6) substituents exhibit similar inductive effects, but bromo analogs may show higher reactivity in cross-coupling reactions .

- Michael Addition Reactivity: The α,β-unsaturated ketone in all analogs undergoes nucleophilic attack. For example, LM-021 forms pyrazole derivatives with hydrazines , while bromo analogs react with aminotriazoles to yield fused heterocycles .

Neuroprotective and Antiamyloid Effects

- LM-021 : Demonstrated antiaggregative and antioxidative effects in Aβ-expressing neuronal cells, attributed to its hydroxy group (C4) and acryloyl-dimethylamino pharmacophore.

- Target Compound : The absence of C4-OH may reduce BBB penetration compared to LM-021 but could enhance metabolic stability due to reduced polarity.

Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibition :

Data Tables

Table 1: NMR Spectral Data Comparison

Biologische Aktivität

(E)-6-chloro-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and neuroprotection. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound belongs to the class of chromenones and features a chloro group, an acrylamide moiety, and a dimethylamino group which may contribute to its biological properties. The structural formula can be represented as follows:

Research indicates that the biological activity of (E)-6-chloro-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one may involve several mechanisms:

- Anticancer Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of HT-29 colon cancer cells with a GI50 value of less than 11 μM, indicating potent anti-proliferative effects .

- Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases. Preliminary findings suggest that it may act as a reversible non-competitive inhibitor, which could be beneficial in treating conditions like Alzheimer's disease .

- Antioxidant Properties : Some studies have indicated that chromenone derivatives possess antioxidant properties, which could play a role in protecting cells from oxidative stress and related damage .

Table 1: Summary of Biological Activities

Case Studies

- Cancer Treatment : In a study focusing on the anticancer properties of various chromenone derivatives, (E)-6-chloro-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one was among those showing significant activity against HT-29 cells. This suggests its potential as a therapeutic agent in colon cancer treatment .

- Neuroprotection : Another study explored the compound's cholinesterase inhibitory activity, revealing that it could protect neuronal cells from H₂O₂-induced neurotoxicity. This finding supports its potential use in neurodegenerative disorders where cholinergic dysfunction is prevalent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.